molecular formula C10H14O B1604796 4-Isopropyl-2-methylphenol CAS No. 1740-97-2

4-Isopropyl-2-methylphenol

Cat. No. B1604796
CAS RN: 1740-97-2
M. Wt: 150.22 g/mol
InChI Key: WYXXLXHHWYNKJF-UHFFFAOYSA-N
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Description



  • 4-Isopropyl-2-methylphenol is a colorless crystalline monoterpene phenol.

  • It is a dietary constituent found in thyme species.

  • Traditionally used in medicine, it exhibits various pharmacological properties.





  • Synthesis Analysis



    • It can be synthesized by the hydroxymethylation of thymol.

    • The derivative, 4-(hydroxymethyl)-2-isopropyl-5-methylphenol, is produced via this reaction.





  • Molecular Structure Analysis



    • Chemical formula: C<sub>10</sub>H<sub>14</sub>O

    • Molecular weight: 150.22 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • Thymol effectively scavenges hydroxyl free radicals, producing phenoxyl radicals.

    • It exhibits antioxidant, anti-inflammatory, and antihyperlipidemic effects.





  • Physical And Chemical Properties Analysis



    • White needle-like crystals.

    • Melting point: 111-114°C (lit.)

    • Boiling point: 244°C




  • Scientific Research Applications

    Carvacrol is a component of essential oils produced by aromatic plants and spices . It has been reported to exhibit numerous bioactivities in cells and animals . Here are some of the applications and properties of carvacrol:

    • Antioxidative Properties : Carvacrol has antioxidative properties in food (e.g., lard, sunflower oil) and in vivo .
    • Antimicrobial Properties : It inhibits foodborne and human antibiotic-susceptible and antibiotic-resistant pathogenic bacteria, viruses, pathogenic fungi and parasites, and insects in vitro and in human foods .
    • Anti-inflammatory, Analgesic, Antiarthritic, Antiallergic Properties : Carvacrol has been shown to possess these properties .
    • Anticarcinogenic, Antidiabetic, Cardioprotective, Gastroprotective, Hepatoprotective, and Neuroprotective Properties : Carvacrol has been reported to have these health-promoting effects .
    • Preservative in Personal Care Products : Carvacrol is used as a preservative in personal care products such as toothpastes and handwash creams .

    • Medicaments and Cosmetics : Isopropylmethylphenols, which include carvacrol, are widely used in products such as medicaments, quasi-drugs, and cosmetics .

    • Agriculture : Carvacrol is found in high concentrations in essential oils such as oregano and may be involved in the defense of plants against phytopathogenic insects, bacteria, fungi, and viruses .

    • Food Industry : Carvacrol has antioxidative properties in food (e.g., lard, sunflower oil) and inhibits foodborne and human antibiotic-susceptible and antibiotic-resistant pathogenic bacteria, viruses, pathogenic fungi and parasites, and insects in vitro and in human foods (e.g., apple juice, eggs, leafy greens, meat and poultry products, milk, oysters) and food animal feeds and wastes .

    Safety And Hazards



    • Avoid skin and eye contact.

    • Use personal protective equipment.

    • Keep away from ignition sources.




  • Future Directions



    • Thymol shows promising therapeutic potential.

    • Further research is needed for pharmaceutical development.




    Remember that 4-Isopropyl-2-methylphenol has diverse applications, and its properties make it a valuable compound for various fields. If you need more information or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    2-methyl-4-propan-2-ylphenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WYXXLXHHWYNKJF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)C(C)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80169745
    Record name 4-Isopropyl-o-cresol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80169745
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    150.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Isopropyl-2-methylphenol

    CAS RN

    1740-97-2
    Record name Isocarvacrol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1740-97-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Isopropyl-o-cresol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-Isopropyl-o-cresol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80169745
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-ISOPROPYL-O-CRESOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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